Isobutyl 2-ethylhexanoate CAS 7434-89-1 chemical properties
Isobutyl 2-ethylhexanoate CAS 7434-89-1 chemical properties
An In-depth Technical Guide to the Chemical Properties of Isobutyl 2-ethylhexanoate (CAS 7434-89-1)
Introduction
Isobutyl 2-ethylhexanoate (CAS: 7434-89-1), with the IUPAC name 2-methylpropyl 2-ethylhexanoate, is a branched-chain fatty acid ester.[1][2] Structurally, it is the ester formed from the condensation of 2-ethylhexanoic acid and isobutanol. While not as extensively documented as some commodity chemicals, its chemical profile is of significant interest in fields ranging from polymer chemistry to flavor and fragrance science. This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic signature, synthesis, and safety considerations, tailored for a scientific audience.
Physicochemical and Thermochemical Properties
Isobutyl 2-ethylhexanoate is characterized by its ester functional group and a 12-carbon aliphatic backbone.[3][4] Although some sources list its physical state as solid, this is likely an error, as esters of similar molecular weight are typically liquids at room temperature; for instance, isobutyl hexanoate is a liquid.[3][5] The predicted and reported properties are consistent with a colorless liquid organic ester.
A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of Isobutyl 2-ethylhexanoate
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 7434-89-1 | [1][2] |
| Molecular Formula | C₁₂H₂₄O₂ | [1][3][4] |
| Molecular Weight | 200.32 g/mol | [1][3][4] |
| IUPAC Name | 2-methylpropyl 2-ethylhexanoate | [1][2] |
| Boiling Point | 227 °C (Predicted) | [6] |
| Density | 0.867 g/cm³ (Predicted) | [6] |
| logP (Octanol/Water) | 4.3 - 4.55 | [2][6] |
| Solubility | Insoluble in water; Soluble in organic solvents. | Inferred from[5][7] |
| Topological Polar Surface Area | 26.3 Ų |[2] |
The high logP value indicates significant lipophilicity, predicting poor solubility in water but good solubility in nonpolar organic solvents, a characteristic trait for esters of this size.[2][6]
Spectroscopic Characterization
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. Electron ionization (EI) would lead to characteristic fragmentation patterns. Data from a study identifying this compound as a by-product in polyester synthesis reported the following significant mass-to-charge ratios (m/z): 145.2, 127.2, 99.2, 73.1, 57.2, and 41.2.[8]
-
m/z = 145: Corresponds to the loss of the isobutoxy group (•OCH₂(CH₃)₂) fragment.
-
m/z = 127: Likely results from the loss of the isobutyl group and water.
-
m/z = 99: Corresponds to the 2-ethylhexanoyl cation [CH₃(CH₂)₃CH(C₂H₅)C=O]⁺.
-
m/z = 57: A very common fragment corresponding to the butyl cation [C₄H₉]⁺, likely from the isobutyl portion.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
The expected proton NMR spectrum would show distinct signals for the isobutyl and 2-ethylhexanoate moieties.
-
~3.8-3.9 ppm (d, 2H): The two protons on the carbon adjacent to the ester oxygen (-O-CH₂ -), split into a doublet by the single adjacent proton.
-
~2.2-2.3 ppm (m, 1H): The single proton on the chiral carbon of the 2-ethylhexanoate group (-CH(C₂H₅)-C=O).
-
~1.8-2.0 ppm (m, 1H): The methine proton of the isobutyl group (-CH(CH₃)₂).
-
~1.2-1.6 ppm (m, 6H): The overlapping signals of the three methylene groups in the hexanoate chain.
-
~0.8-1.0 ppm (m, 12H): The overlapping signals from the four methyl groups (two from the isobutyl group, one from the ethyl group, and the terminal methyl of the hexanoate chain).
The predicted ¹³C NMR spectrum would display 12 distinct signals, corresponding to each carbon atom in the unique chemical environments of the molecule.
-
~175-177 ppm: The carbonyl carbon of the ester (C=O).
-
~70-72 ppm: The methylene carbon of the isobutyl group attached to the oxygen (-O-C H₂-).
-
~45-50 ppm: The methine carbon of the 2-ethylhexanoate moiety (-C H(C₂H₅)-).
-
~25-35 ppm: Multiple signals for the methylene carbons in the alkyl chain and the methine carbon of the isobutyl group.
-
~10-20 ppm: Signals for the various methyl carbons.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of Isobutyl 2-ethylhexanoate is expected to show two highly characteristic absorption bands:
-
~1735-1745 cm⁻¹: A strong, sharp peak corresponding to the C=O (carbonyl) stretching vibration of the ester.
-
~1150-1250 cm⁻¹: A strong band associated with the C-O stretching vibration of the ester linkage.
-
~2850-3000 cm⁻¹: Multiple C-H stretching bands for the aliphatic parts of the molecule.
Chemical Synthesis and Reactivity
Synthesis via Fischer Esterification
The most direct and industrially viable method for synthesizing Isobutyl 2-ethylhexanoate is the Fischer esterification of 2-ethylhexanoic acid with isobutanol, using a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is an equilibrium process, and the removal of water is necessary to drive it toward the product.
The synthesis of the precursor, 2-ethylhexanoic acid, can be efficiently achieved through the oxidation of 2-ethylhexanal with oxygen, a green and cost-effective method.[9] A kinetic study on the synthesis of the similar ester 2-ethylhexyl-2-ethylhexanoate confirms that such esterifications proceed effectively in a nonpolar solvent like n-hexane.[10]
Caption: Fischer Esterification Workflow for Isobutyl 2-ethylhexanoate Synthesis.
Experimental Protocol: Synthesis of Isobutyl 2-ethylhexanoate
-
Apparatus Setup: Assemble a round-bottom flask equipped with a Dean-Stark trap, a reflux condenser, and a magnetic stirrer.
-
Charging Reactants: To the flask, add 2-ethylhexanoic acid (1.0 eq), isobutanol (1.2 eq), and a suitable solvent such as toluene (approx. 2 mL per gram of acid).
-
Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (approx. 1-2 mol%).
-
Reaction: Heat the mixture to reflux. Water will be collected azeotropically in the Dean-Stark trap. Continue the reaction until no more water is collected (typically 4-8 hours).
-
Workup: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.
-
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield pure Isobutyl 2-ethylhexanoate.
Chemical Reactivity
The primary reaction of interest for esters is hydrolysis, which is the reverse of esterification.
-
Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, Isobutyl 2-ethylhexanoate will hydrolyze back to 2-ethylhexanoic acid and isobutanol. This reaction is reversible.
-
Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction where a stoichiometric amount of a strong base (e.g., NaOH) reacts with the ester to produce the salt of the carboxylic acid (sodium 2-ethylhexanoate) and isobutanol.
The compound is generally stable under neutral conditions and at room temperature, making it suitable for applications where chemical inertness is required.[4][11]
Applications and Industrial Context
While specific high-volume applications for Isobutyl 2-ethylhexanoate are not widely documented, its structure suggests several potential uses based on analogous compounds.
-
Flavors and Fragrances: Many medium-chain fatty acid esters, such as isobutyl hexanoate, are used as flavoring agents and in fragrances due to their characteristic fruity odors.[5][11] Isobutyl 2-ethylhexanoate likely possesses similar aromatic properties.
-
Solvents and Coatings: Its properties—liquid state, low volatility, and good solvency for organic compounds—make it a candidate for use as a specialty solvent in coatings, inks, and adhesives.[11]
-
Polymer Chemistry: It has been identified as a by-product in the synthesis of powder-coating polyesters, indicating its formation and stability under polymerization conditions.[8]
Safety and Handling
Safety data for Isobutyl 2-ethylhexanoate is limited, but one supplier provides GHS hazard information.[4]
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]
-
Signal Word: Warning.[4]
-
Precautionary Statements: Standard precautions for handling organic chemicals should be followed, including P261 (Avoid breathing vapor), P264 (Wash skin thoroughly after handling), and P280 (Wear protective gloves/eye protection).[4][12]
Handling Recommendations: Work should be conducted in a well-ventilated fume hood.[13] Personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat, is essential.[12][13] Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4][13]
Conclusion
Isobutyl 2-ethylhexanoate is a specialty ester with well-defined chemical properties predictable from its structure. Its characterization through spectroscopic methods, straightforward synthesis via Fischer esterification, and expected reactivity profile make it an accessible compound for researchers. While its primary applications are still emerging, its properties suggest potential in the fragrance, flavor, and specialty solvent industries. Proper adherence to safety protocols is necessary when handling this compound.
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Bar graph of isobutyl 2-ethylhexanoate. (10) Isobutyl 2-ethylhexanoate... (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link].
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RIFM fragrance ingredient safety assessment, 2-methylpropyl 2-methylbutyrate, CAS Registry Number 2445-67-2. (2023). Food and Chemical Toxicology. Retrieved February 7, 2026, from [Link].
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Ethyl 2-ethylhexanoate | C10H20O2 | CID 102916. (n.d.). PubChem - NIH. Retrieved February 7, 2026, from [Link].
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butyl 2-ethyl hexanoate, 68443-63-0. (n.d.). The Good Scents Company. Retrieved February 7, 2026, from [Link].
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Synthesis of 2-ethylhexyl-2-ethylhexanoate catalyzed by immobilized lipase in n-hexane: A kinetic study. (2018). ResearchGate. Retrieved February 7, 2026, from [Link].
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Efficient Synthesis of 2-Ethylhexanoic Acid via N-Hydroxyphthalimide Catalyzed Oxidation of 2-Ethylhexanal with Oxygen. (2023). MDPI. Retrieved February 7, 2026, from [Link].
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2-Ethylhexanoate | C8H15O2-. (n.d.). PubChem - NIH. Retrieved February 7, 2026, from [Link].
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tert-Butyl peroxy-2-ethylhexanoate | C12H24O3 | CID 102924. (n.d.). PubChem - NIH. Retrieved February 7, 2026, from [Link].
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Safety Data Sheet: Sodium 2-ethyl hexanoate. (n.d.). Chemos GmbH&Co.KG. Retrieved February 7, 2026, from [Link].
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Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. (2015). YouTube. Retrieved February 7, 2026, from [Link].
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SAFETY DATA SHEET. (2021). Thermo Fisher Scientific. Retrieved February 7, 2026, from [Link].
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Spectroscopy Data for Undergraduate Teaching. (2023). ERIC. Retrieved February 7, 2026, from [Link].
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Method for producing isononanoic acids from 2-ethyl hexanol. (2016). Justia Patents. Retrieved February 7, 2026, from [Link].
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isobutyl hexanoate, 105-79-3. (n.d.). The Good Scents Company. Retrieved February 7, 2026, from [Link].
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Hexanoic acid, 2-ethyl-, 2-methylpropyl ester - Substance Details. (n.d.). US EPA. Retrieved February 7, 2026, from [Link].
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2-methylpropyl 2-ethylhexanoate(CAS# 7434-89-1). (n.d.). angenechemical.com. Retrieved February 7, 2026, from [Link].
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